Analytical Characterization of 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one: Exact Mass, Molecular Weight, and HRMS Verification
Analytical Characterization of 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one: Exact Mass, Molecular Weight, and HRMS Verification
Executive Summary
In modern drug discovery and organic synthesis, the precise analytical characterization of bicyclic intermediates is paramount. 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one (Chemical Formula: C10H9BrO2 ) is a functionalized indanone scaffold frequently utilized in the development of neuroactive and anti-inflammatory pharmacophores.
As a Senior Application Scientist, I approach the validation of such halogenated intermediates not merely as a routine check, but as a critical quality gateway. An error in confirming the structural identity at this stage can lead to catastrophic downstream synthetic failures. This technical guide elucidates the physicochemical mass metrics of this compound, the causality behind its distinct isotopic signatures, and a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its definitive identification [1].
Physicochemical Profiling: Molecular Weight vs. Exact Mass
To establish a robust analytical framework, we must first delineate the difference between the compound's Molecular Weight (MW) and its Exact Mass (Monoisotopic Mass) .
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Molecular Weight (241.08 g/mol ): This is the bulk macroscopic mass calculated using the standard, abundance-weighted atomic weights of each element [2]. It is the value used by chemists at the bench to calculate reaction stoichiometry and yield.
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Exact Mass (239.97859 Da): This is the microscopic mass of a single molecule composed exclusively of the most abundant, lightest isotopes (i.e., 12C , 1H , 79Br , 16O ). In HRMS, the instrument measures exact mass, not average molecular weight.
Table 1: Fundamental Mass Properties of C10H9BrO2
| Property | Value | Calculation Basis / Isotopes Used |
| Chemical Formula | C10H9BrO2 | N/A |
| Molecular Weight | 241.081 g/mol | Standard atomic weights (C: 12.011, H: 1.008, Br: 79.904, O: 15.999) |
| Monoisotopic Exact Mass | 239.97859 Da | 12C10+1H9+79Br1+16O2 |
| Secondary Isotope Mass | 241.97655 Da | 12C10+1H9+81Br1+16O2 |
| Mass Defect | −0.02141 Da | Deviation from nominal mass (240 Da) |
The Bromine Isotopic Signature: A Self-Validating Metric
The presence of the bromine atom at the C-6 position provides a built-in, self-validating diagnostic feature. In nature, bromine exists as two stable isotopes: 79Br (50.69%) and 81Br (49.31%).
The Causality of the M / M+2 Doublet: Because these isotopes exist in a nearly 1:1 ratio and are separated by approximately 2 Daltons, any mass spectrum of 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one will exhibit a characteristic "twin peak" signature. If an analyst observes a peak at m/z 240.986 ( [M+H]+ with 79Br ) but fails to see an equiproportional peak at m/z 242.984 ( [M+H]+ with 81Br ), the compound is definitively not monobrominated. This logic acts as a primary filter against false positives in complex matrices [3].
Decision logic for confirming the monobrominated isotopic signature.
Analytical Methodology: LC-HRMS Verification
To verify the exact mass of 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one, High-Resolution Mass Spectrometry (HRMS) coupled with Ultra-High-Performance Liquid Chromatography (UHPLC) is the gold standard[1].
Table 2: Predicted ESI+ Adduct Masses for HRMS Targeting
| Adduct Species | Isotope | Exact Mass ( m/z ) | Relative Abundance |
| [M+H]+ | 79Br | 240.98587 | ~100% |
| [M+H]+ | 81Br | 242.98383 | ~97% |
| [M+Na]+ | 79Br | 262.96781 | Variable |
| [M+Na]+ | 81Br | 264.96576 | Variable |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system, ensuring that instrumental drift does not compromise the sub-ppm mass accuracy required for definitive identification.
Step 1: Sample Preparation
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Action: Dissolve 1 mg of the target compound in 1 mL of LC-MS grade Acetonitrile (ACN) to create a 1 mg/mL stock. Dilute to 1 µg/mL using 50:50 Water:ACN.
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Causality: Acetonitrile is selected as an aprotic organic diluent because it prevents unwanted solvolysis or degradation of the indanone core, ensuring the analyte remains intact prior to injection.
Step 2: Chromatographic Separation
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Action: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Mobile Phase B over 5 minutes. (Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in ACN).
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Causality: The hydrophobic C18 stationary phase effectively retains the aromatic indanone ring. The addition of 0.1% formic acid acts as a proton donor, driving the equilibrium toward the [M+H]+ state, thereby maximizing ionization efficiency and signal intensity.
Step 3: Electrospray Ionization (ESI+) & Lock-Mass Calibration
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Action: Operate the ESI source in positive mode. Continuously infuse a lock-mass standard (e.g., Leucine Enkephalin, m/z 556.2771) alongside the LC eluent.
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Causality (Trustworthiness): The carbonyl oxygen and the methoxy group at C-7 are excellent proton acceptors, making ESI+ the optimal ionization mode. The integration of a lock-mass standard creates a self-validating feedback loop, continuously correcting for time-of-flight or orbital trap drift and guaranteeing mass accuracy within a ±2 ppm tolerance window.
Step 4: Data Acquisition & Processing
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Action: Acquire data in full-scan mode ( m/z 100–1000) at a resolution of ≥60,000 (FWHM at m/z 200). Extract the ion chromatogram (EIC) for m/z 240.98587.
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Causality: High resolving power is strictly required to differentiate the target [M+H]+ peak from isobaric interferences (e.g., matrix lipids or plasticizers) that may share a nominal mass of 241 Da but possess different mass defects.
LC-HRMS workflow for 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one characterization.
Conclusion
The exact mass ( 239.97859 Da ) and molecular weight ( 241.08 g/mol ) of 6-Bromo-7-methoxy-2,3-dihydro-1H-inden-1-one are foundational metrics for its utilization in chemical synthesis. By leveraging the inherent causality of the bromine isotopic doublet and employing a self-validating LC-HRMS protocol, researchers can achieve unambiguous structural confirmation. This rigorous analytical grounding ensures high-fidelity data, accelerating the progression of indanone-derived candidates through the drug discovery pipeline.
References
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Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information Source: National Center for Biotechnology Information (NCBI) / PubMed Central URL:[Link]
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Periodic Table of Elements & Standard Atomic Weights (2021) Source: International Union of Pure and Applied Chemistry (IUPAC) URL:[Link]
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5-Bromo-6-methoxy-1-indanone (Structural Analog / Isomeric Mass Reference) Source: PubChem, National Library of Medicine URL:[Link]
